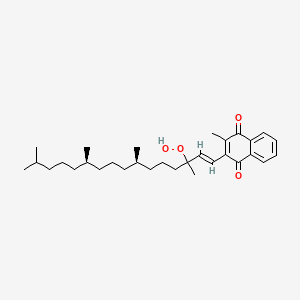
Vitamin K1 Hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1 Hydroperoxide typically involves the oxidation of Vitamin K1. One common method is the reaction of Vitamin K1 with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group without over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Vitamin K1 is oxidized using hydrogen peroxide under controlled conditions. The product is then purified using techniques such as chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Vitamin K1 Hydroperoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: More oxidized forms of Vitamin K1 derivatives.
Reduction: Vitamin K1 alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vitamin K1 Hydroperoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study oxidation reactions.
Biology: Investigated for its role in cellular oxidative stress and its potential effects on cellular metabolism.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its antioxidant properties.
Industry: Used in the development of new materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of Vitamin K1 Hydroperoxide involves its interaction with various molecular targets and pathways. The hydroperoxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative stress and modulation of cellular signaling pathways. The compound’s effects are mediated through its ability to alter the redox state of cells and influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound, primarily involved in blood clotting and bone metabolism.
Vitamin K2 (Menaquinones): A group of compounds with similar structures but different side chains, involved in various physiological processes.
Vitamin K3 (Menadione): A synthetic form of Vitamin K with different biological activities.
Uniqueness
Vitamin K1 Hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and biological effects. This makes it a valuable compound for studying oxidative processes and developing new therapeutic strategies.
Eigenschaften
Molekularformel |
C31H46O4 |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |
InChI-Schlüssel |
YUTUNMUCBDSKNC-PGGNBPONSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


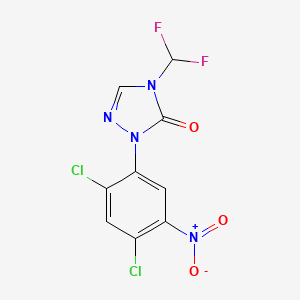
![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)


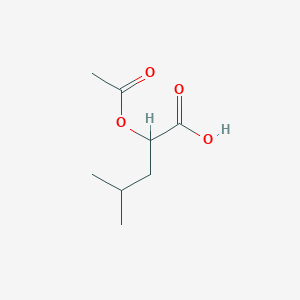
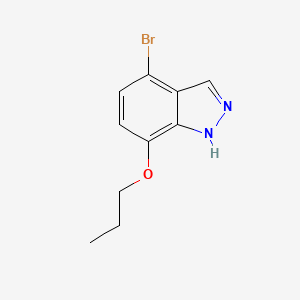
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
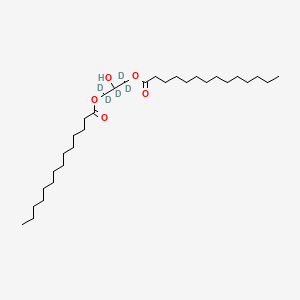
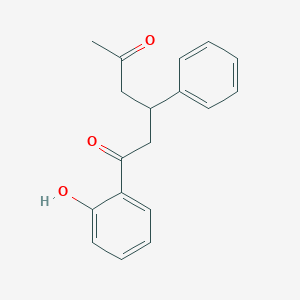

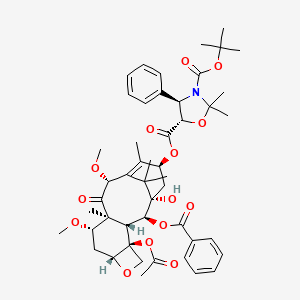

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)

